molecular formula C16H16O B8421148 4-(2-Phenylpropan-2-yl)benzaldehyde

4-(2-Phenylpropan-2-yl)benzaldehyde

Cat. No. B8421148
M. Wt: 224.30 g/mol
InChI Key: JMSFZACADUHQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06586633B1

Procedure details

2,2-Diphenylpropane (3.93 g; 20.0 mmol) and hexamethylenetetramine (2.80 g; 20.0 mmol) were added to trifluoroacetic acid (35 ml), and the mixture was refluxed for 16 hours. The mixture was brought to room temperature, and poured into ice/water, followed by stirring for 1 hour. The pH of the mixture was adjusted to about 9 with potassium carbonate, followed by extraction with ether (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1), to thereby yield 3.61 g of the target compound (yield: 80.5%).
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80.5%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:28](O)=[O:29].C(=O)([O-])[O-].[K+].[K+]>>[CH3:8][C:7]([C:10]1[CH:11]=[CH:12][C:13]([CH:28]=[O:29])=[CH:14][CH:15]=1)([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)(C)C1=CC=CC=C1
Name
Quantity
2.8 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
35 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.